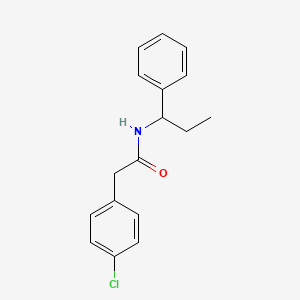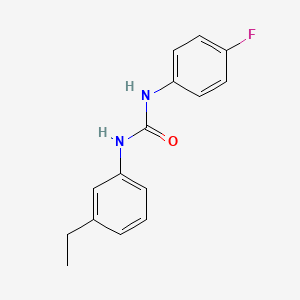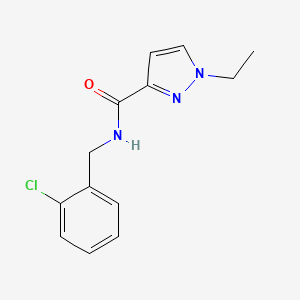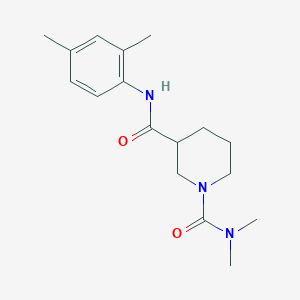
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide, also known as CPCA, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide acts as a selective dopamine reuptake inhibitor (DRI) and serotonin reuptake inhibitor (SRI), meaning that it blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
The increased levels of dopamine and serotonin in the brain resulting from 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide administration have been shown to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and decreased drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide in lab experiments is its selectivity for dopamine and serotonin reuptake inhibition, which allows for more precise manipulation of these neurotransmitter systems. However, one limitation is that 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide has relatively low potency compared to other DRIs and SRIs, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction.
2. Development of more potent analogs of 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide that may have improved therapeutic efficacy.
3. Examination of the long-term effects of 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide administration on neurotransmitter systems and behavior.
4. Investigation of the potential interactions between 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide and other psychoactive compounds.
5. Exploration of the potential use of 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide as a research tool for studying the dopamine and serotonin systems in the brain.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide involves the reaction of 4-chlorophenylacetic acid with 1-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to modulate the activity of certain neurotransmitter systems in the brain, particularly the dopamine and serotonin systems.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-16(14-6-4-3-5-7-14)19-17(20)12-13-8-10-15(18)11-9-13/h3-11,16H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLORGLNOOLXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399016.png)
![(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5399027.png)
![1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)


![1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5399057.png)
![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)



![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5399085.png)